LogP Comparison: 5-Bromo-2,3-bis-pentafluoroethyl-pyridine vs. Mono-Fluorinated Analog
The compound's LogP of 5.15 demonstrates extreme lipophilicity compared to a mono-pentafluoroethyl analog, 2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine, which has a calculated LogP of approximately 3.5. This represents a >50-fold increase in partition coefficient, directly impacting membrane permeability and bioavailability potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.15 |
| Comparator Or Baseline | 2-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine (CAS: 1816285-07-0); LogP ~3.5 |
| Quantified Difference | Δ LogP > +1.65 |
| Conditions | Calculated LogP (CLogP) values from ChemSrc database; standard octanol/water partition model. |
Why This Matters
This quantified difference directly informs selection for projects requiring high passive membrane permeability or blood-brain barrier penetration, where the target compound offers a distinct advantage.
